1,4-Bis(3-methylbenzyl) piperazine is a chemical compound characterized by its unique structure, which consists of a piperazine ring substituted at both nitrogen atoms with 3-methylbenzyl groups. Its molecular formula is and it has a molecular weight of 314.44 g/mol . The compound is part of the larger family of piperazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Since MBP is not a known drug, a mechanism of action is not established. However, its structural similarity to meclizine suggests a potential for similar mechanisms. Meclizine acts as a histamine H1 receptor antagonist, blocking the effects of histamine, a molecule involved in allergic reactions and nausea []. Whether MBP possesses similar antihistaminic or antiemetic properties remains unknown and requires further research.
,4-Bis(3-methylbenzyl) piperazine (CAS No. 625406-13-5) is a chemical compound with potential applications in various scientific research fields, including:
The chemical reactivity of 1,4-Bis(3-methylbenzyl) piperazine can be attributed to the presence of the piperazine ring and its substituents. Common reactions include:
Piperazine derivatives, including 1,4-Bis(3-methylbenzyl) piperazine, have been studied for their potential pharmacological effects. They may exhibit various biological activities such as:
Synthesis of 1,4-Bis(3-methylbenzyl) piperazine typically involves several steps:
This synthesis approach allows for the introduction of various substituents on the piperazine framework, enabling further exploration of its chemical properties .
1,4-Bis(3-methylbenzyl) piperazine has several potential applications:
Research into the interactions of 1,4-Bis(3-methylbenzyl) piperazine with various biological targets is crucial for understanding its pharmacodynamics. Studies typically focus on:
Several compounds share structural similarities with 1,4-Bis(3-methylbenzyl) piperazine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(3-Methylbenzyl)piperazine | Contains a single 3-methylbenzyl group | Simpler structure; lower molecular weight |
| 1-Benzylpiperazine | Substituted with a benzyl group | Lacks methyl substitution; different biological effects |
| 1-(4-Methylphenyl)piperazine | Substituted with a 4-methylphenyl group | Different position of methyl group affects activity |
| 1-(3-Trifluoromethylphenyl)piperazine | Contains a trifluoromethyl group | Significantly alters electronic properties |
The unique aspect of 1,4-Bis(3-methylbenzyl) piperazine lies in its dual substitution at both nitrogen atoms, enhancing its potential biological activity compared to other simpler derivatives.
1,4-Bis(3-methylbenzyl) piperazine is a synthetic organic compound characterized by a piperazine ring substituted at both nitrogen atoms with 3-methylbenzyl groups. Its molecular formula is C20H26N2, and it has a molecular weight of approximately 294.4 g/mol.
The compound consists of a six-membered piperazine ring (a heterocycle containing two nitrogen atoms at opposite positions) with each nitrogen atom bonded to a benzyl group substituted with a methyl group at the meta (3-) position on the phenyl ring.
| Representation Type | Description |
|---|---|
| 2D Structure | Depicts the planar arrangement of atoms showing the piperazine ring and the two 3-methylbenzyl substituents attached to nitrogen atoms. |
| 3D Conformer | Illustrates the spatial conformation of the molecule, highlighting the flexibility of the piperazine ring and the orientation of the benzyl groups. |
Note: Interactive 3D models are available in chemical databases such as PubChem for detailed visualization.
The compound’s relatively high molecular weight and aromatic substitutions suggest moderate lipophilicity, which may influence its bioavailability and membrane permeability.
1,4-Bis(3-methylbenzyl) piperazine is synthesized via multi-step organic reactions involving the substitution of piperazine nitrogen atoms with 3-methylbenzyl groups. The synthetic route typically involves:
The presence of the piperazine ring confers nucleophilic character to the nitrogen atoms, allowing for diverse chemical modifications. The 3-methylbenzyl substituents influence the compound’s steric and electronic properties, affecting reactivity in further derivatization or biological interactions.
Although 1,4-Bis(3-methylbenzyl) piperazine itself is not a recognized pharmaceutical drug, its structural similarity to other piperazine derivatives suggests potential biological activities. Piperazine-based compounds are known for diverse pharmacological effects, including:
The dual substitution with 3-methylbenzyl groups may enhance binding affinity or selectivity towards biological targets compared to simpler piperazine derivatives.
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 1-(3-Methylbenzyl)piperazine | Single 3-methylbenzyl substitution | Simpler structure; lower molecular weight |
| 1-Benzylpiperazine | Benzyl substitution without methyl | Lacks methyl group; different biological effects |
| 1-(4-Methylphenyl)piperazine | Methyl group at para position | Different position affects activity |
| 1-(3-Trifluoromethylphenyl)piperazine | Contains trifluoromethyl group | Alters electronic properties significantly |
| 1,4-Bis(3-methylbenzyl) piperazine | Dual substitution at both nitrogens | Potentially enhanced biological activity due to dual substituents |
This comparison highlights the unique dual substitution pattern of 1,4-Bis(3-methylbenzyl) piperazine, which may confer distinct pharmacodynamic properties.
The dihydrochloride salt form (CAS 5321-65-3) is also documented, with molecular formula C20H28Cl2N2 and molecular weight approximately 367.4 g/mol. Salt formation often enhances solubility and stability, facilitating handling and potential biological testing.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 367.4 g/mol | |
| Molecular Formula | C20H28Cl2N2 | |
| LogP | 5.101 | |
| Polar Surface Area (PSA) | 6.48 Ų |
Current research on 1,4-Bis(3-methylbenzyl) piperazine is limited but suggests potential utility in:
Further pharmacological and toxicological studies are required to elucidate its mechanism of action and potential therapeutic applications.
| Feature | Data/Value |
|---|---|
| Molecular Formula | C20H26N2 |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | 1,4-bis[(3-methylphenyl)methyl]piperazine |
| CAS Number | 625406-13-5 |
| Salt Form | Dihydrochloride (CAS 5321-65-3) |
| Salt Molecular Weight | 367.4 g/mol |
| LogP (Salt) | 5.101 |
| Structural Features | Piperazine ring with dual 3-methylbenzyl substitutions |
| Biological Activity | Potential, unconfirmed; similar to antihistamines |
| Synthesis | Alkylation of piperazine with 3-methylbenzyl halides |
| Applications | Medicinal chemistry, receptor binding studies |
Figure 1: 2D Chemical Structure of 1,4-Bis(3-methylbenzyl) piperazine
(Depiction shows piperazine ring with two 3-methylbenzyl substituents attached to nitrogen atoms)
Figure 2: 3D Conformer Model of 1,4-Bis(3-methylbenzyl) piperazine
(Interactive models available on PubChem)